2,5-Dimethylbenzyl bromide 2,5-Dimethylbenzyl bromide
Brand Name: Vulcanchem
CAS No.: 50837-53-1
VCID: VC3745082
InChI: InChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)CBr
Molecular Formula: C9H11B
Molecular Weight: 199.09 g/mol

2,5-Dimethylbenzyl bromide

CAS No.: 50837-53-1

Cat. No.: VC3745082

Molecular Formula: C9H11B

Molecular Weight: 199.09 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethylbenzyl bromide - 50837-53-1

Specification

CAS No. 50837-53-1
Molecular Formula C9H11B
Molecular Weight 199.09 g/mol
IUPAC Name 2-(bromomethyl)-1,4-dimethylbenzene
Standard InChI InChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
Standard InChI Key DHJPEGRMZQBUMM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CBr
Canonical SMILES CC1=CC(=C(C=C1)C)CBr

Introduction

Chemical Identity and Basic Information

2,5-Dimethylbenzyl bromide, also known as 2-(bromomethyl)-1,4-dimethylbenzene, is an organobromine compound with a benzene ring substituted with two methyl groups at positions 2 and 5, and a bromomethyl group. It belongs to the class of benzyl halides, which are known for their high reactivity in nucleophilic substitution reactions.

Identification Parameters

ParameterValue
Common Name2,5-DIMETHYLBENZYL BROMIDE
Systematic Name2-(bromomethyl)-1,4-dimethylbenzene
CAS Number50837-53-1
Molecular FormulaC₉H₁₁Br
Molecular Weight199.08800 g/mol
HS Code2903999090

The compound features a benzene ring with two methyl substituents at positions 2 and 5, and a bromomethyl group, making it an asymmetrical molecule with specific chemical reactivity patterns .

Physical and Chemical Properties

2,5-Dimethylbenzyl bromide exhibits physical properties typical of benzyl halides, with some unique characteristics due to its specific substitution pattern.

Physical Properties

PropertyValue
Physical StateLiquid at room temperature
Density1.314 g/cm³
Boiling Point233.837°C at 760 mmHg
Flash Point100.583°C
LogP3.19830
Index of Refraction1.554
Exact Mass198.00400

The relatively high boiling point of 2,5-dimethylbenzyl bromide (233.837°C) reflects the presence of intermolecular forces, while its LogP value of 3.19830 indicates moderate lipophilicity, suggesting potential applications in lipid-soluble formulations .

Chemical Reactivity

The bromomethyl group in 2,5-dimethylbenzyl bromide serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the benzyl position, which stabilizes the resulting carbocation intermediate. The two methyl groups at positions 2 and 5 contribute electron density to the aromatic ring through inductive effects, further influencing the compound's reactivity profile.

Key reactions include:

  • Nucleophilic substitution (SN1 and SN2)

  • Carbonylation reactions

  • Coupling reactions

  • Grignard reagent formation

Synthesis Methods

Several methods exist for the synthesis of 2,5-dimethylbenzyl bromide, with the most common approaches involving bromination of 2,5-dimethylbenzyl derivatives.

Industrial Production

The industrial synthesis of 2,5-dimethylbenzyl bromide typically begins with paraxylene as a raw material. The process involves bromine methylation to generate the target compound . The reaction is generally conducted under controlled conditions to ensure selectivity and optimal yield.

Laboratory Synthesis

A laboratory-scale synthesis involves:

  • Preparation of the starting material (2,5-dimethylbenzene or p-xylene)

  • Bromination under conditions that favor side-chain substitution rather than ring substitution

  • Purification through distillation

Applications in Organic Synthesis

2,5-Dimethylbenzyl bromide serves as a versatile building block in organic synthesis, with applications in both academic research and industrial processes.

Other Applications

Beyond its role in the synthesis of 2,5-dimethylphenylacetic acid, 2,5-dimethylbenzyl bromide serves as a precursor for:

  • Pharmaceutically active compounds

  • Specialty polymers

  • Agrochemical intermediates

  • Fine chemical synthesis

Reaction Conditions and Optimization

The utility of 2,5-dimethylbenzyl bromide in organic synthesis depends significantly on the reaction conditions employed.

Carbonylation Reactions

For carbonylation reactions to produce 2,5-dimethylphenylacetic acid, optimal conditions include:

ParameterValue
Temperature40-100°C
PressureAtmospheric (CO gas)
CatalystCo₂(CO)₈ or [RhCl(COD)]₂
Phase Transfer CatalystTetrabutylammonium bromide or polyethylene glycol
Molar Ratio (Bromide:NaOH)1:1 to 1:1.5
Reaction Time6-20 hours

The choice of catalyst significantly impacts yield, with rhodium-based catalysts typically providing higher yields compared to cobalt-based alternatives .

Workup and Purification

After reaction completion, typical workup procedures include:

  • Cooling to room temperature

  • Liquid-liquid extraction

  • Acidification of the aqueous phase (pH 1-4)

  • Filtration and drying of the resulting crystals

Vacuum distillation (0.08-0.09 MPa, 50-60°C) is effective for purifying crude 2,5-dimethylbenzyl bromide by removing unreacted starting materials and by-products .

Hazard TypeClassification
Risk Phrases34-36/37/38
Safety Phrases26-36/37/39
UN ClassificationUN 3265

The compound is associated with risk phrases 34 (causes burns) and 36/37/38 (irritating to eyes, respiratory system, and skin) .

Research Developments and Future Directions

Recent research has explored optimizing the synthesis and applications of 2,5-dimethylbenzyl bromide, with particular focus on improving reaction efficiency and expanding its utility in organic synthesis.

Catalytic Improvements

Developments in catalyst systems aim to:

  • Increase reaction yields

  • Improve selectivity

  • Reduce reaction times

  • Allow for milder reaction conditions

Green Chemistry Approaches

Sustainable alternatives to traditional synthesis methods for 2,5-dimethylbenzyl bromide are being investigated, including:

  • Solvent-free reactions

  • Reduced use of hazardous reagents

  • Catalytic processes with lower environmental impact

  • Continuous flow processing

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